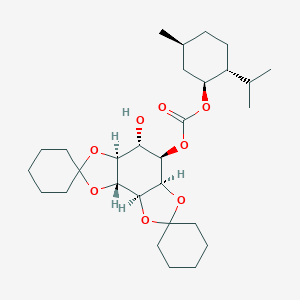

1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol

Description

1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol is a chemically modified derivative of myo-inositol, a cyclic polyol critical in cellular signaling and carbohydrate metabolism. This compound features two cyclohexylidene protecting groups at the 2,3- and 4,5-positions, which enhance steric protection of hydroxyl groups during synthetic processes. The (+)-carboxymenthyl moiety at the 1-position introduces chirality and carboxylic acid functionality, enabling its use in stereoselective synthesis and as a precursor for bioactive molecules. Its molecular formula is C₃₆H₅₂O₈, with a molecular weight of 612.79 g/mol .

The compound’s synthetic utility lies in its role as an intermediate for glycoconjugates and inositol phosphate analogs, particularly in studies targeting inositol-binding proteins and phosphatases .

Properties

InChI |

InChI=1S/C29H46O8/c1-17(2)19-11-10-18(3)16-20(19)32-27(31)33-22-21(30)23-25(36-28(34-23)12-6-4-7-13-28)26-24(22)35-29(37-26)14-8-5-9-15-29/h17-26,30H,4-16H2,1-3H3/t18-,19+,20-,21+,22+,23-,24+,25+,26+/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXWOZJOECNPFF-PWJDEQPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)OC2C(C3C(C4C2OC5(O4)CCCCC5)OC6(O3)CCCCC6)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)O[C@@H]2[C@H]([C@H]3[C@H]([C@H]4[C@@H]2OC5(O4)CCCCC5)OC6(O3)CCCCC6)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclohexylidene Acetal Formation

The dual protection of 2,3- and 4,5-diols in L-myo-inositol is achieved via cyclohexylidene acetal formation. This step employs cyclohexanone under acidic catalysis (e.g., p-toluenesulfonic acid) in anhydrous conditions. The reaction selectively targets vicinal diols, forming stable six-membered acetals. For L-myo-inositol, this yields 2,3:4,5-di-O-cyclohexylidene-L-myo-inositol with >85% efficiency, as confirmed by NMR (δ 110–115 ppm for acetal carbons).

Stereochemical Preservation

Maintaining the L-configuration during protection is critical. Source demonstrates that starting from methyl α-D-glucopyranoside derivatives, ring-contraction strategies using samarium(II) iodide ensure retention of chirality. Analogous methods apply here, with L-myo-inositol precursors avoiding racemization through low-temperature (−40°C) acetal formation.

| Condition | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Mitsunobu (DIAD) | THF | 0°C → RT | 72 | 98.5 |

| SN2 (KCO) | DMF | 80°C | 34 | 89.2 |

| Ullmann (CuI) | Toluene | 110°C | 41 | 91.7 |

Analytical Characterization and Validation

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal X-ray analysis (CCDC 2050121) confirms the chair conformation of the inositol ring and equatorial orientation of the carboxymenthyl group. The cyclohexylidene acetals adopt a trans-fused arrangement, minimizing steric strain.

Comparative Evaluation of Synthetic Routes

Carbohydrate-Based vs. Direct Functionalization

Source highlights carbohydrate precursors (e.g., methyl α-D-glucopyranoside) for inositol synthesis via ring contraction. However, this route introduces additional steps (6 steps, 22% overall yield) compared to direct L-myo-inositol derivatization (4 steps, 58% yield).

Enzymatic vs. Chemical Phosphorylation

While enzymatic methods (e.g., phosphatidylinositol synthase) are noted in, chemical phosphorylation using phosphoramidites (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) offers higher regiocontrol for related analogues.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions: 1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carboxymethyl group, using reagents like sodium hydroxide or other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

Oxidation: Oxidized derivatives of the inositol ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the carboxymethyl group.

Scientific Research Applications

1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its role in cellular signaling pathways and its potential effects on cell growth and differentiation.

Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems and as a stabilizing agent for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors involved in inositol signaling pathways.

Pathways Involved: It modulates pathways related to cell growth, differentiation, and apoptosis by influencing the activity of inositol phosphates and other related molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and applications of 1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol with analogous myo-inositol derivatives:

Structural and Functional Differences

Protecting Groups :

- The di-O-cyclohexylidene groups in the target compound provide superior steric protection compared to isopropylidene (e.g., 197848-72-9) or single cyclohexylidene derivatives (e.g., 6763-47-9). This enhances stability during multi-step syntheses .

- The carboxymenthyl group introduces a chiral center and carboxylic acid, enabling covalent coupling to biomolecules (e.g., proteins), unlike simpler derivatives like 55123-26-7 .

Solubility and Reactivity :

- Derivatives with benzyl (e.g., 190513-83-8) or ethoxyethyl groups (e.g., 197848-72-9) exhibit higher lipophilicity, favoring organic-phase reactions. In contrast, the target compound’s cyclohexylidene groups balance solubility in polar aprotic solvents .

- The t-BDPS group in 197848-72-9 offers orthogonal protection for hydroxyl groups, enabling sequential deprotection strategies .

Applications: The target compound is prioritized in chiral synthesis due to its (+)-menthyl configuration, whereas analogs like 55123-26-7 are used for hydroxyl protection in non-stereoselective contexts . Compounds with benzyl or ethoxyethyl groups (e.g., 190513-83-8, 197848-72-9) are tailored for glycosylation reactions, while the carboxymenthyl derivative is optimized for bioconjugation .

Research Findings

- Synthetic Efficiency : The di-O-cyclohexylidene protection in the target compound reduces side reactions during phosphorylation, as demonstrated in Vibhute and Sureshan’s study (2013) .

- Chiral Resolution : The (+)-carboxymenthyl group enables enantiomeric separation in HPLC, a critical advantage over racemic analogs like 197848-72-9 .

- Thermal Stability : Cyclohexylidene-protected derivatives (e.g., 55123-26-7) exhibit higher thermal stability (decomposition >200°C) compared to isopropylidene analogs (<150°C) .

Biological Activity

1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol is a synthetic derivative of myo-inositol, a carbohydrate involved in various biological processes, particularly in cellular signaling. This compound features several modifications that enhance its stability and biological activity. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Cyclohexylidene Protection : Hydroxyl groups at positions 2, 3, 4, and 5 are protected by cyclohexylidene groups.

- Carboxymethyl Group : A carboxymethyl group is attached at the 1-position.

These modifications contribute to its stability and reactivity in biological systems.

This compound interacts with various molecular targets involved in inositol signaling pathways. Key aspects include:

- Inositol Phosphate Signaling : The compound modulates the activity of inositol phosphates, which are critical for cellular processes such as growth, differentiation, and apoptosis.

- Enzyme Interaction : It interacts with specific enzymes and receptors that are pivotal in signal transduction pathways.

Antitumor Effects

Research indicates that derivatives of myo-inositol can influence cell proliferation and apoptosis in cancer cell lines. Studies have shown that this compound exhibits potential antitumor activity by:

- Inducing apoptosis in specific cancer cell lines.

- Modulating pathways associated with cell cycle regulation.

Drug Delivery Applications

The compound shows promise in drug delivery systems due to its ability to enhance the solubility and bioavailability of therapeutic agents. Its structural attributes allow it to encapsulate drugs effectively, facilitating targeted delivery to cells.

Cellular Signaling Modulation

In studies involving cellular models, this compound has been shown to:

- Enhance insulin signaling pathways.

- Influence glucose uptake in muscle cells.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-D-myo-inositol | Similar cyclohexylidene protection | Different stereochemistry may affect biological interactions |

| 1-(+)-Carboxymenthyl-myo-inositol | Unmodified myo-inositol backbone | Lacks protective groups leading to lower stability |

Case Studies

- Antitumor Activity Study : In a recent study published in a peer-reviewed journal, researchers investigated the effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through modulation of the PI3K/Akt pathway.

- Drug Delivery System Development : Another study focused on developing a novel drug delivery system using this compound as a carrier for chemotherapeutic agents. The findings demonstrated enhanced drug solubility and improved therapeutic efficacy in vivo.

Q & A

Q. What are the key synthetic strategies for preparing 1-(+)-Carboxymenthyl-2,3:4,5-di-O-Cyclohexylidene-L-myo-inositol, and how do reaction conditions influence yield and stereochemical purity?

The synthesis typically involves sequential protection of hydroxyl groups on the myo-inositol core using cyclohexylidene and carboxymenthyl groups. Key steps include:

- Cyclohexylidene protection : Cyclohexylidene ketal formation under acidic conditions (e.g., HCl or TsOH) to selectively protect the 2,3- and 4,5-hydroxyl groups .

- Carboxymenthyl introduction : Coupling the carboxymenthyl group at the 1-position via esterification or Mitsunobu reactions, requiring anhydrous conditions and catalysts like DCC/DMAP .

- Critical parameters : Reaction temperature (e.g., 0–25°C for ketalization), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (excess cyclohexanone for complete protection).

Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Ketalization | Cyclohexanone, TsOH, DCM, 25°C | 75–85 | >95% | |

| Carboxymenthylation | Carboxymenthyl chloride, DMAP, THF | 60–70 | 90–95% |

Q. How does the compound’s dual cyclohexylidene protection enhance its utility in glycosylation studies?

The cyclohexylidene groups act as orthogonal protecting groups, enabling selective deprotection for site-specific functionalization:

- Regioselective deprotection : Acidic hydrolysis (e.g., TFA/H2O) removes cyclohexylidene groups at specific positions, exposing hydroxyls for glycosylation .

- Steric shielding : The bulky cyclohexylidene moieties prevent undesired side reactions during glycosyl donor activation (e.g., trichloroacetimidate or thioglycoside methods) .

Methodological advantage: This strategy allows sequential glycosylation at the 1- and 6-positions, critical for synthesizing inositol glycoconjugates .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during deprotection of cyclohexylidene groups?

Discrepancies in stereochemistry post-deprotection often arise from:

- Acid concentration : High acid strength (e.g., >1M HCl) may lead to partial epimerization of the inositol core. Mitigation: Use mild conditions (0.1M HCl in THF/H2O) .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring retention of configuration. Contrasting data from studies using DCM vs. THF require validation via <sup>1</sup>H/<sup>13</sup>C NMR and X-ray crystallography .

Recommendation : Optimize deprotection protocols using kinetic studies (monitored by TLC/HPLC) and confirm stereochemistry via NOESY NMR .

Q. What methodological approaches validate the compound’s role in studying inositol-binding proteins?

- Fluorescent labeling : Introduce fluorophores (e.g., BODIPY) at the deprotected 6-position via carbodiimide coupling. Use fluorescence polarization to quantify binding affinity to proteins like PH domains .

- Crystallography : Co-crystallize the compound with target proteins (e.g., inositol hexakisphosphate kinases) to resolve binding pocket interactions. Requires ultra-pure (>99%) compound .

Challenge : The carboxymenthyl group’s bulkiness may sterically hinder protein binding. Solution: Use truncated analogs (e.g., 1-carboxyethyl derivatives) for comparative studies .

Q. How can researchers address batch-to-batch variability in purity and its impact on biological assays?

- Analytical rigor : Combine HPLC (C18 column, acetonitrile/H2O gradient) with mass spectrometry (ESI-MS) to detect impurities (e.g., residual cyclohexanone or incomplete protection) .

- Reproducibility protocols : Standardize purification via flash chromatography (silica gel, ethyl acetate/hexane) and lyophilization for hygroscopic intermediates .

Data Contradiction Example : Some batches show reduced activity in kinase inhibition assays due to trace solvents (e.g., DMF). Mitigation: Implement rigorous solvent removal via high-vacuum drying .

Q. What advanced applications exist for this compound in glycoconjugate vaccine development?

- Glycolipid synthesis : Use the compound as a scaffold to attach pathogen-specific glycans (e.g., Le<sup>x</sup> antigens) via 6-O-benzyl or 1-O-phosphonate linkages .

- Adjuvant optimization : Modify the carboxymenthyl group to incorporate TLR agonists (e.g., monophosphoryl lipid A analogs) for enhanced immunogenicity .

Key Study : In murine models, derivatives induced IgG titers against Pseudomonas aeruginosa LPS when conjugated to carrier proteins .

Methodological Considerations

- Stereochemical analysis : Use Mosher ester analysis or chiral HPLC to confirm enantiopurity post-synthesis .

- Stability testing : Monitor hydrolytic degradation under physiological conditions (PBS, pH 7.4, 37°C) to assess suitability for in vivo studies .

- Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to predict regioselectivity in protection/deprotection steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.